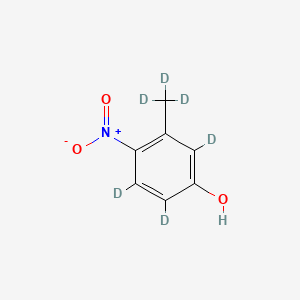
(3,5-Difluoro-4-iodophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-Difluoro-4-iodophenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H4BF2IO2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research . It is also used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . For example, boronic acids can be used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides .
Molecular Structure Analysis
The molecular weight of “this compound” is 283.81 . Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids, having a pKa value of 4–10 .
Chemical Reactions Analysis
Boronic acids, such as “this compound”, can participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . They can also be used in the preparation of compounds with this chemical group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 283.81 and a molecular formula of C6H4BF2IO2 . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .
Applications De Recherche Scientifique
(3,5-Difluoro-4-iodophenyl)boronic acid has been widely used in scientific research applications due to its unique properties. It has been used in the study of enzymes and proteins, as well as in the development of drugs and other compounds. It has also been used in the study of cell signaling pathways and the regulation of gene expression.
Mécanisme D'action
(3,5-Difluoro-4-iodophenyl)boronic acid works by binding to certain enzymes and proteins. It can also act as an inhibitor of certain enzymes, which can be used to study their function. It can also act as a substrate for certain enzymes, which can be used to study their structure and activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can be used to study their function. It has also been shown to modulate the activity of certain proteins, which can be used to study their structure and activity. Additionally, it has been shown to have an effect on cell signaling pathways and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
(3,5-Difluoro-4-iodophenyl)boronic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Furthermore, it has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying enzymes, proteins, and cell signaling pathways. However, it also has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of experiments. Additionally, it can be toxic in high doses, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for the use of (3,5-Difluoro-4-iodophenyl)boronic acid in scientific research. It could be used to study other enzymes, proteins, and cell signaling pathways. Additionally, it could be used to develop new drugs and other compounds. Furthermore, it could be used in the development of new laboratory techniques and technologies. Finally, it could be used to study the effects of environmental factors on biochemical and physiological processes.
Méthodes De Synthèse
(3,5-Difluoro-4-iodophenyl)boronic acid can be synthesized by reacting 3,5-difluorobenzaldehyde with 4-iodophenol in the presence of a palladium catalyst. This method is known as the Suzuki-Miyaura coupling reaction. The reaction produces a high yield of this compound in a short amount of time.
Propriétés
IUPAC Name |
(3,5-difluoro-4-iodophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFYAVLDQLEKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)I)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)








